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Compound of Interest

Compound Name: Quercetin 3,5,3'-trimethyl ether

Cat. No.: B14754521 Get Quote

CAS Number: 13459-09-1

Synonyms: 7,4'-Dihydroxy-3,5,3'-trimethoxyflavone

This technical guide provides a comprehensive overview of Quercetin 3,5,3'-trimethyl ether,
a naturally occurring flavonoid derivative. This document is intended for researchers, scientists,

and drug development professionals, offering a consolidated resource on its physicochemical

properties, spectroscopic data, synthesis, and potential biological activities. While experimental

data for this specific isomer is limited, this guide compiles available information and provides

context from closely related compounds.

Physicochemical Properties
The methylation of quercetin's hydroxyl groups significantly influences its physicochemical

properties, such as solubility and bioavailability, which in turn can affect its biological activity.

The table below summarizes the available data for Quercetin 3,5,3'-trimethyl ether and

related compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14754521?utm_src=pdf-interest
https://www.benchchem.com/product/b14754521?utm_src=pdf-body
https://www.benchchem.com/product/b14754521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14754521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₈H₁₆O₇ [1][2]

Molecular Weight 344.32 g/mol [1][2][3]

Appearance Not specified

Melting Point

Not experimentally determined

for this isomer. Related

trimethylated quercetins exhibit

melting points in the range of

170-210°C.

Boiling Point Not experimentally determined.

Solubility

Predicted to be soluble in

DMSO and other organic

solvents.[4]

pKa (Predicted) 6.46 ± 0.40 [1]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of Quercetin
3,5,3'-trimethyl ether. While complete spectral data for this specific isomer is not readily

available in the public domain, data from related compounds and general flavonoid

characteristics are presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for Quercetin 3,5,3'-trimethyl ether has not been published.

However, the expected chemical shifts can be inferred from the spectra of other quercetin

methyl ethers. The presence of three methoxy groups would result in singlets in the ¹H NMR

spectrum typically between δ 3.8 and 4.0 ppm. The aromatic protons would appear in the

region of δ 6.0-8.0 ppm.

Mass Spectrometry (MS)
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A high-resolution mass spectrum would show a molecular ion peak corresponding to the exact

mass of the molecule. The fragmentation pattern of flavonoids is well-characterized and

typically involves retro-Diels-Alder (RDA) reactions, leading to the cleavage of the C-ring and

providing information about the substitution pattern on the A and B rings.

Spectroscopy Type Data Source

¹H NMR Specific data not available.

¹³C NMR Specific data not available.

Mass Spectrometry
Molecular Ion [M+H]⁺ at m/z

345.0969 (calculated)

UV-Vis (Methanol)

Not experimentally determined.

A related compound,

Quercetin-3,4',7-trimethyl

ether, shows λmax at 353 and

256 nm.[5]

Synthesis
A definitive, high-yield synthesis protocol for Quercetin 3,5,3'-trimethyl ether is not well-

documented. The synthesis of specific quercetin methyl ethers is challenging due to the similar

reactivity of the five hydroxyl groups, often leading to a mixture of isomers. General methylation

strategies for quercetin involve the use of a methylating agent, such as methyl iodide or

dimethyl sulfate, in the presence of a base like potassium carbonate. The regioselectivity of the

methylation can be influenced by the choice of solvent, base, and protecting groups.
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Caption: General workflow for the synthesis of specific quercetin methyl ethers.

Biological Activity and Signaling Pathways
While specific studies on the biological activity of Quercetin 3,5,3'-trimethyl ether are limited,

research on other quercetin methyl ethers suggests potential anti-inflammatory and anti-cancer

properties. These effects are often attributed to the modulation of key cellular signaling

pathways.

Anti-inflammatory Activity
Quercetin and its derivatives have been shown to exert anti-inflammatory effects by inhibiting

pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and

Mitogen-Activated Protein Kinase (MAPK) pathways.
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Caption: Potential inhibition of NF-κB and MAPK pathways by Quercetin 3,5,3'-trimethyl
ether.

Anticancer Activity
Several studies on methylated quercetins have demonstrated their potential to inhibit cancer

cell proliferation and induce apoptosis. These effects are often linked to the modulation of

signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.
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Caption: Potential modulation of the PI3K/Akt pathway by Quercetin 3,5,3'-trimethyl ether.

Experimental Protocols
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While specific protocols for Quercetin 3,5,3'-trimethyl ether are not available, standard

methodologies for the analysis of flavonoids can be adapted.

Anti-inflammatory Activity Assay (Inhibition of Nitric
Oxide Production)
This protocol describes a common in vitro method to assess the anti-inflammatory potential of a

compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide

(LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

RAW 264.7 macrophage cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Lipopolysaccharide (LPS)

Quercetin 3,5,3'-trimethyl ether (dissolved in DMSO)

Griess Reagent

96-well plates

Procedure:

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24

hours.

Pre-treat the cells with various concentrations of Quercetin 3,5,3'-trimethyl ether for 1 hour.

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

After incubation, collect the cell culture supernatant.
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Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

Incubate for 10-15 minutes at room temperature.

Measure the absorbance at 540 nm using a microplate reader.

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

Cancer cell line (e.g., MCF-7, HeLa)

Appropriate cell culture medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Quercetin 3,5,3'-trimethyl ether (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Procedure:

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere

overnight.

Treat the cells with a range of concentrations of Quercetin 3,5,3'-trimethyl ether for a

specified period (e.g., 24, 48, or 72 hours).
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After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours

at 37°C.

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve

the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Express cell viability as a percentage of the untreated control cells.

Conclusion
Quercetin 3,5,3'-trimethyl ether is a flavonoid with potential for further investigation in drug

discovery. This technical guide has summarized the currently available information on its

physicochemical properties, spectroscopic characteristics, and potential biological activities.

The provided experimental protocols offer a starting point for researchers to explore its

therapeutic potential. Further studies are warranted to obtain more comprehensive

experimental data for this specific isomer and to fully elucidate its mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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